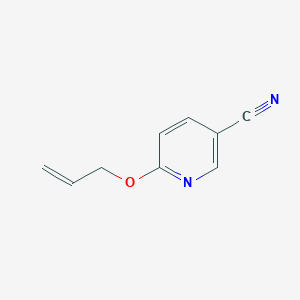
6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as 6-vinyl-3-cyanopyridine and is a pyridine derivative. It has a molecular formula of C9H6N2O and a molecular weight of 158.16 g/mol.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile, as part of the broader class of propargylic alcohols, plays a crucial role in the synthesis of heterocyclic compounds like pyridines, quinolines, and isoquinolines, which are pivotal in drug discovery. These heterocycles are essential for a broad spectrum of biological activities and find applications in pharmaceuticals, antibiotics, and agrochemicals. Propargylic alcohols are utilized as reactants, showcasing diverse reactivities that offer novel synthetic routes for constructing complex polycyclic systems (Mishra, Nair, & Baire, 2022).
Chemosensing Applications
Pyridine derivatives, including structures related to this compound, demonstrate significant potential in chemosensing applications. These compounds exhibit high affinity for various ions and neutral species, making them effective as chemosensors for detecting different species in environmental, agricultural, and biological samples. Their versatility extends from medicinal applications to analytical chemistry, highlighting their importance in developing new biological active compounds and selective, effective chemosensors (Abu-Taweel et al., 2022).
Agrochemical Discovery
The pyridine moiety, integral to compounds like this compound, is foundational in the discovery of new agrochemicals, serving as a crucial element in pesticides, including fungicides, insecticides, and herbicides. The development of these agrochemicals often employs Intermediate Derivatization Methods, underscoring the importance of pyridine-based compounds in enhancing the efficiency of discovering novel lead compounds in the agrochemical sector. This approach is vital for meeting the dynamic requirements of the market and ensuring the timely development of effective agrochemical solutions (Guan et al., 2016).
Medicinal Chemistry and Drug Development
Pyridine derivatives are pivotal in medicinal chemistry, contributing to the design and synthesis of biologically active compounds. These compounds exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. The structural diversity and reactivity of pyridine-based compounds, including this compound, enable the exploration of novel drug candidates with potential applications in treating various diseases (Altaf et al., 2015).
Propriétés
IUPAC Name |
6-prop-2-enoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-12-9-4-3-8(6-10)7-11-9/h2-4,7H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFGJTXRSQNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)

![4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2730244.png)
![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2730245.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2730246.png)
![3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
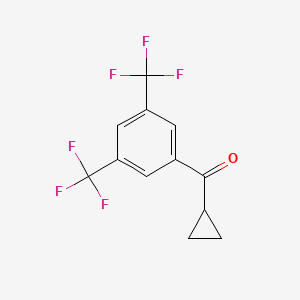
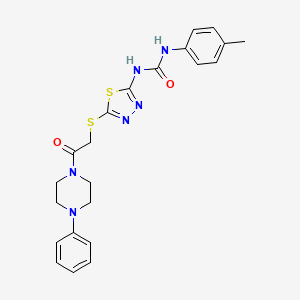
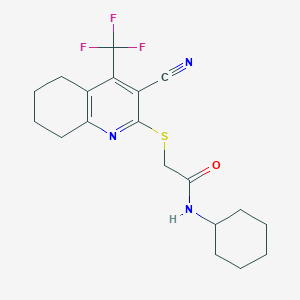
![(2E)-3-methyl-2-[(3-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2730254.png)
![6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2730255.png)
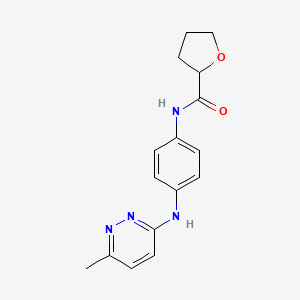
![5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2730260.png)
![1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2730262.png)